7-Quinolinemethanol, 8-hydroxy-5-methyl-
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Overview
Description
7-Quinolinemethanol, 8-hydroxy-5-methyl- is a compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 8th position and a methyl group at the 5th position on the quinoline ring, along with a methanol group at the 7th position. The molecular formula of this compound is C11H11NO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinemethanol, 8-hydroxy-5-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with formaldehyde and a methylating agent under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Quinolinemethanol, 8-hydroxy-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The methanol group at the 7th position can be reduced to form a methyl group.
Substitution: The hydroxyl and methanol groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Quinolinemethanol, 8-hydroxy-5-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Quinolinemethanol, 8-hydroxy-5-methyl- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Lacks the methanol and methyl groups present in 7-Quinolinemethanol, 8-hydroxy-5-methyl-.
5,7-Dibromo-8-hydroxyquinoline: Contains bromine atoms at the 5th and 7th positions instead of the methanol and methyl groups.
8-Hydroxyquinoline-5-sulfonic acid: Contains a sulfonic acid group at the 5th position.
Uniqueness
7-Quinolinemethanol, 8-hydroxy-5-methyl- is unique due to the presence of both a methanol group at the 7th position and a methyl group at the 5th position, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
73987-42-5 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-(hydroxymethyl)-5-methylquinolin-8-ol |
InChI |
InChI=1S/C11H11NO2/c1-7-5-8(6-13)11(14)10-9(7)3-2-4-12-10/h2-5,13-14H,6H2,1H3 |
InChI Key |
GBILEAFKAPCVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=N2)O)CO |
Origin of Product |
United States |
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